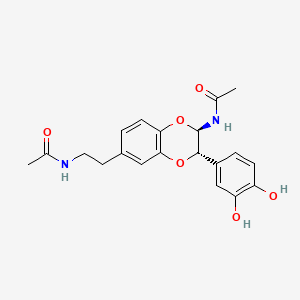
N-Acetyldopamine dimmers A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyldopamine dimers A are naturally occurring compounds found in various insects, including the dung beetle Catharsius molossus and the cast-off shell of the cicada Cryptotympana sp . These dimers are known for their unique chemical structure and biological activities, including inhibitory effects on cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimers A can be synthesized through the oxidative coupling of N-acetyldopamine. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled pH conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of N-acetyldopamine dimers A involves the extraction from natural sources such as the cast-off shell of the cicada Cryptotympana sp. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyldopamine dimers A undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original dimers.
Substitution: N-Acetyldopamine dimers A can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, acylating agents.
Major Products:
Oxidation: Quinones.
Reduction: Original dimers.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
N-Acetyldopamine dimers A have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in insect cuticle formation and pigmentation.
Medicine: Investigated for their anti-inflammatory and neuroprotective properties. .
Industry: Utilized in the development of bioactive materials and natural product-based pharmaceuticals
Mechanism of Action
N-Acetyldopamine dimers A exert their effects through multiple mechanisms:
Inflammation Inhibition: They inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, reducing the production of pro-inflammatory prostaglandins.
Neuroprotection: They protect neuronal cells by reducing oxidative stress and inhibiting apoptosis pathways.
Molecular Targets and Pathways: The compound targets inflammation-related pathways such as nuclear factor kappa B and mitogen-activated protein kinase pathways.
Comparison with Similar Compounds
N-Acetyldopamine dimers A are unique due to their specific biological activities and chemical structure. Similar compounds include:
N-Acetyldopamine dimers B: Another dimer form with slightly different biological activities.
N-Acetyldopamine trimers and tetramers: Higher-order oligomers with distinct properties and applications.
N-Acetyldopamine: The monomeric form, which serves as a precursor to the dimers and other oligomers.
N-Acetyldopamine dimers A stand out due to their potent anti-inflammatory and neuroprotective effects, making them valuable in both research and therapeutic applications.
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2R,3S)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |
InChI Key |
MXCCEJSRHCXZMV-VQTJNVASSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


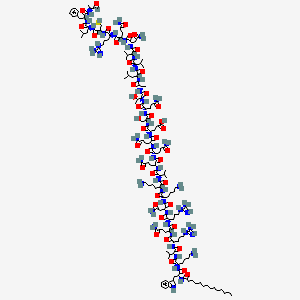
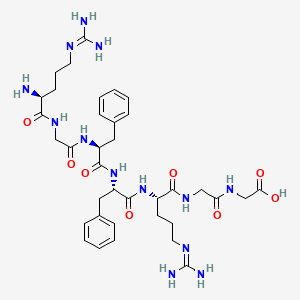

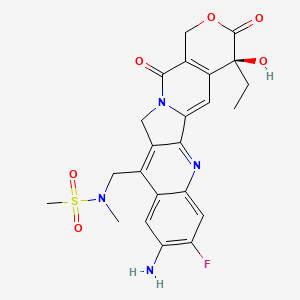
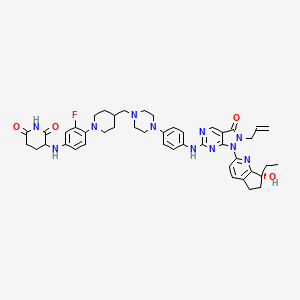
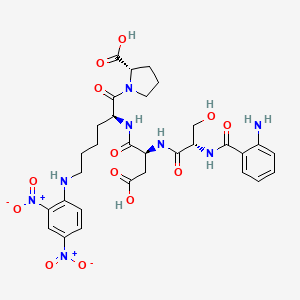
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
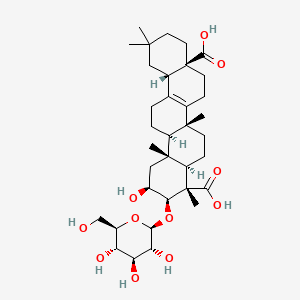

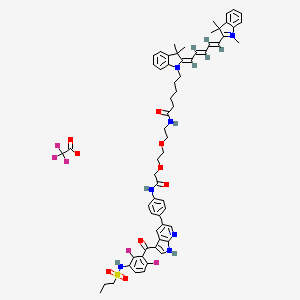
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
